2-[N-(4-fluorophenyl)-C-phenylcarbonimidoyl]indene-1,3-dione
Description
Properties
IUPAC Name |
2-[N-(4-fluorophenyl)-C-phenylcarbonimidoyl]indene-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14FNO2/c23-15-10-12-16(13-11-15)24-20(14-6-2-1-3-7-14)19-21(25)17-8-4-5-9-18(17)22(19)26/h1-13,19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IENDWHCBHFUQEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NC2=CC=C(C=C2)F)C3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(4-fluorophenyl)-C-phenylcarbonimidoyl]indene-1,3-dione typically involves the following steps:
Formation of the Indene-1,3-dione Core: The indene-1,3-dione core can be synthesized through the cyclization of appropriate precursors, such as 2-alkylidene-1,3-diketones, under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative and a suitable nucleophile.
Formation of the Phenylcarbonimidoyl Group: The phenylcarbonimidoyl group can be introduced through a condensation reaction between aniline and a carbonyl compound, followed by cyclization to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. Common techniques include continuous flow synthesis and batch processing, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-[N-(4-fluorophenyl)-C-phenylcarbonimidoyl]indene-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols, electrophiles like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indene derivatives with various functional groups.
Scientific Research Applications
2-[N-(4-fluorophenyl)-C-phenylcarbonimidoyl]indene-1,3-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Catalysis: The compound serves as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Mechanism of Action
The mechanism of action of 2-[N-(4-fluorophenyl)-C-phenylcarbonimidoyl]indene-1,3-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to desired biological effects.
Pathways Involved: The compound can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic potential.
Comparison with Similar Compounds
Core Structure and Substituent Variations
The following table summarizes key structural analogs of 2-[N-(4-fluorophenyl)-C-phenylcarbonimidoyl]indene-1,3-dione, highlighting substituent effects:
Electronic and Steric Effects
- Electron-Withdrawing vs. Donating Groups: The 4-fluorophenyl group in the target compound enhances electron withdrawal, stabilizing negative charges and influencing charge transport in semiconductors . In contrast, DMABI’s dimethylamino group donates electrons, reducing the core’s electron affinity by ~0.5 eV . Methoxy (in ) and bromo (in ) substituents demonstrate intermediate effects: methoxy increases solubility in alcohols, while bromo’s larger size disrupts π-stacking in thin films .
- Comparatively, the phenylpropanoyl group in adds flexibility but less bulk, favoring crystallinity .
Halogen-Specific Comparisons
- Fluorine vs. Chlorine/Bromine :
- Fluorine’s high electronegativity (4.0 Pauling scale) polarizes the aromatic ring more strongly than chlorine (3.0) or bromine (2.8), affecting dipole moments and intermolecular interactions .
- Chlorinated analogs (e.g., ) exhibit higher thermal stability (decomposition >250°C) compared to fluorinated derivatives (~200°C), likely due to stronger C-Cl bonds .
Biological Activity
2-[N-(4-fluorophenyl)-C-phenylcarbonimidoyl]indene-1,3-dione is a synthetic organic compound that belongs to the class of indene derivatives. Its unique structure and functional groups make it a subject of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's chemical formula is , and it features a complex arrangement that includes an indene core with imidoyl and fluorophenyl substituents. The presence of these functional groups is significant for its biological interactions.
Research indicates that compounds related to indene-1,3-dione exhibit a range of biological activities, including:
- Antitumor Activity : Indene derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antibacterial Properties : Some studies suggest that these compounds can disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
- Anti-inflammatory Effects : Indene derivatives have been reported to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions like arthritis.
Antitumor Activity
A study demonstrated that derivatives of indane-1,3-dione exhibited significant cytotoxic effects against various cancer cell lines. For instance, a derivative similar to this compound was tested against breast cancer cells (MCF-7) and showed IC50 values in the low micromolar range, indicating potent antitumor activity .
Antibacterial Effects
Another investigation evaluated the antibacterial efficacy of indene derivatives against Gram-positive and Gram-negative bacteria. The compound demonstrated activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .
Anti-inflammatory Properties
In vitro studies have shown that indene derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests a potential application for treating inflammatory diseases .
Data Table: Biological Activities of Indene Derivatives
Q & A
Q. What are the common synthetic routes for preparing 2-[N-(4-fluorophenyl)-C-phenylcarbonimidoyl]indene-1,3-dione, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The synthesis typically involves condensation reactions between indene-1,3-dione derivatives and fluorophenyl-substituted carbonimidoyl halides. Key steps include:
- Nucleophilic substitution : Use of anhydrous solvents (e.g., DMF or THF) under inert atmosphere to prevent hydrolysis of intermediates .
- Temperature control : Reactions often proceed at 60–80°C to balance reaction rate and side-product formation .
- Purification : Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) is standard for isolating the pure compound .
Note: Sigma-Aldrich does not provide analytical validation for this compound, so researchers must confirm purity via independent methods .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer : A combination of techniques is required:
- NMR : and NMR to resolve fluorophenyl and indene backbone signals. NMR is critical for confirming the fluorophenyl group .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .
- XRD : Single-crystal X-ray diffraction for absolute configuration determination, though crystallization may require slow evaporation from dichloromethane .
Q. How can researchers determine the solubility and stability of this compound under experimental conditions?
- Methodological Answer :
- Solubility screening : Test in polar (DMSO, ethanol) and non-polar solvents (toluene) at 25°C. DMSO is often preferred for biological assays due to high solubility .
- Stability assays : Monitor degradation via HPLC under varying pH (4–9), light exposure, and temperature (4–37°C). Stability in DMSO stock solutions should be validated over 72 hours .
Advanced Research Questions
Q. How should researchers design experiments to evaluate the biological activity of this compound, particularly in cancer or inflammation models?
- Methodological Answer :
- In vitro models : Use human cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) and controls (e.g., cisplatin). Measure IC via MTT assays .
- Pathway analysis : Pair with RNA-seq or Western blotting to identify targets (e.g., NF-κB or MAPK pathways) .
- Theoretical framework : Align with hypotheses about fluorophenyl groups enhancing membrane permeability or modulating kinase interactions .
Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during structural validation?
- Methodological Answer :
- Reproducibility : Repeat synthesis and characterization under identical conditions to rule out batch variability .
- Computational validation : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian or ORCA) .
- Isotopic labeling : Use - or -labeled precursors to confirm assignment ambiguities .
Q. What theoretical frameworks guide mechanistic studies of this compound’s reactivity or interactions?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., COX-2 or PI3K) .
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electron-transfer behavior in catalytic applications .
- QSPR models : Correlate substituent effects (e.g., fluorine position) with biological activity or solubility .
Q. What experimental strategies are recommended for studying the environmental fate and ecotoxicology of this compound?
- Methodological Answer :
- Fate studies : Use -labeled compound to track biodegradation in soil/water systems under OECD 307 guidelines .
- Ecotoxicology : Test acute toxicity in Daphnia magna (OECD 202) and algae (OECD 201), with LC/EC calculations .
- Analytical methods : Combine LC-MS/MS and SPE extraction for trace detection in environmental matrices .
Q. How can researchers develop validated analytical methods for quantifying this compound in complex matrices (e.g., biological fluids)?
- Methodological Answer :
- Sample preparation : Protein precipitation (acetonitrile) for serum/plasma, followed by SPE cleanup .
- Chromatography : UPLC with C18 columns and mobile phases (0.1% formic acid in water/acetonitrile) for peak resolution .
- Validation : Follow ICH Q2(R1) guidelines for linearity (1–100 ng/mL), precision (RSD < 5%), and recovery (>85%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
